molecular formula C22H33N9O2 B103105 Arginylarginine 2-naphthylamide CAS No. 15483-59-7

Arginylarginine 2-naphthylamide

Cat. No.: B103105
CAS No.: 15483-59-7
M. Wt: 455.6 g/mol
InChI Key: NISFAIXCOKCVHV-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arginylarginine 2-naphthylamide (Arg-Arg-2NA) is a synthetic peptide substrate widely used in enzymology to study protease activity, particularly that of cathepsin B and cathepsin H . Structurally, it consists of two arginine residues linked to a 2-naphthylamide group, enabling fluorometric detection upon cleavage by target enzymes. This compound is critical for kinetic assays, as its hydrolysis releases 2-naphthylamine, which fluoresces under specific conditions, allowing real-time monitoring of enzymatic activity .

Arg-Arg-2NA has been instrumental in elucidating the pH-dependent activity profiles of cathepsins. For instance, studies demonstrate that cathepsin B exhibits optimal activity against this substrate at neutral to slightly acidic pH (6.0–7.5), while cathepsin H shows broader pH adaptability . Its specificity for cysteine proteases makes it a cornerstone in drug discovery, particularly in screening inhibitors for diseases like cancer and neurodegenerative disorders .

Properties

CAS No.

15483-59-7

Molecular Formula

C22H33N9O2

Molecular Weight

455.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pentanamide

InChI

InChI=1S/C22H33N9O2/c23-17(7-3-11-28-21(24)25)19(32)31-18(8-4-12-29-22(26)27)20(33)30-16-10-9-14-5-1-2-6-15(14)13-16/h1-2,5-6,9-10,13,17-18H,3-4,7-8,11-12,23H2,(H,30,33)(H,31,32)(H4,24,25,28)(H4,26,27,29)/t17-,18-/m0/s1

InChI Key

NISFAIXCOKCVHV-ROUUACIJSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N

Other CAS No.

15483-59-7

Synonyms

Arg-Arg-2-NNap
arginylarginine 2-naphthylamide

Origin of Product

United States

Scientific Research Applications

Enzyme Inhibition Studies

Arg-Arg-Nap has been utilized as a substrate in enzyme assays, particularly for proteases. Its structural properties allow it to interact effectively with various enzymes, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms.

Key Applications:

  • Substrate for Trypsin: Arg-Arg-Nap serves as a substrate in assays to evaluate the inhibitory activity of protease inhibitors. The compound's hydrolysis can be monitored to determine the efficiency of inhibitors against trypsin and other serine proteases .
  • Assessment of Cathepsin Activity: It is also used to assess the activity of cathepsins, which are cysteine proteases involved in protein degradation processes. The hydrolysis of Arg-Arg-Nap can indicate the presence and activity levels of these enzymes in biological samples .

Antimicrobial Resistance Research

The increasing prevalence of multidrug-resistant bacteria has led to extensive research into efflux pump inhibitors (EPIs). Arginylarginine 2-naphthylamide has been studied for its potential to enhance the efficacy of antibiotics by inhibiting bacterial efflux pumps.

Case Studies:

  • Combination with Antibiotics: Research indicates that when combined with antibiotics such as neomycin, Arg-Arg-Nap can significantly reduce the Minimum Inhibitory Concentration (MIC) against resistant strains of bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii. This combination therapy has shown promise in restoring antibiotic sensitivity and reducing bacterial load in infected models .
  • Mechanism of Action: The compound acts by permeabilizing bacterial membranes and inhibiting efflux pumps, which are responsible for the active transport of antibiotics out of bacterial cells. This dual action enhances the intracellular concentration of antibiotics, thereby increasing their effectiveness against resistant strains .

Therapeutic Potential

The therapeutic implications of Arg-Arg-Nap extend beyond laboratory applications. Its role as an EPI suggests potential uses in clinical settings, particularly for treating infections caused by resistant bacteria.

Potential Therapeutic Applications:

  • Adjuvant Therapy: As an adjuvant to existing antibiotic treatments, Arg-Arg-Nap could be utilized to combat infections that are currently difficult to treat due to resistance mechanisms .
  • Research on Novel Antibiotic Combinations: Ongoing studies are exploring its use in combination with various classes of antibiotics to develop new treatment protocols for multidrug-resistant infections.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Enzyme InhibitionSubstrate for trypsinEffective in determining inhibitor activity
Assessment of cathepsin activityIndicates presence and levels of cathepsins
Antimicrobial ResistanceCombined with neomycinReduces MICs against resistant strains
Enhances efficacy of antibioticsRestores sensitivity in resistant bacterial strains
Therapeutic PotentialAdjuvant therapyPotential for treating multidrug-resistant infections

Comparison with Similar Compounds

Key Data :

Parameter Arg-Arg-2NA GPN
Target Enzyme Cathepsin B/H Cathepsin C
Primary Use Protease activity assays Lysosomal disruption
Effective Concentration Variable (µM–mM) 50–100 µM
pH Optima 6.0–7.5 (Cathepsin B) Lysosomal pH (~4.5–5.5)
Reference

L-Pyroglutamic Acid 2-Naphthylamide

Structural Differences: Features a pyroglutamic acid moiety instead of arginine, reducing its charge and altering solubility. Enzymatic Targets: Less well-characterized but hypothesized to interact with pyroglutamyl peptidases. Applications: Limited to niche biochemical assays due to its structural simplicity and lack of defined targets .

Glycine 2-Naphthylamide

Structural Differences: A single glycine residue linked to 2-naphthylamide, lacking the arginine side chains critical for cathepsin binding. Enzymatic Targets: Broad-spectrum substrate for aminopeptidases. Applications: Used in general protease activity screens but lacks the specificity of Arg-Arg-2NA for cysteine cathepsins .

L-Lysine 2-Naphthylamide

Structural Differences : Substitutes arginine with lysine, altering charge and substrate-enzyme interactions.
Enzymatic Targets : Preferentially cleaved by trypsin-like serine proteases or lysosomal cathepsins with different active-site preferences.
Applications : Used in studies of lysosomal exocytosis and protease trafficking but less common than Arg-Arg-2NA in cathepsin research .

Research Findings and Contradictions

  • Specificity : Arg-Arg-2NA is highly specific for cathepsin B/H, while GPN’s action depends on cathepsin C-mediated lysosomal permeabilization .
  • pH Sensitivity : Arg-Arg-2NA’s utility in neutral pH environments contrasts with GPN’s reliance on lysosomal acidity .

Preparation Methods

Peptide Coupling-Based Synthesis

The most widely documented method involves sequential peptide coupling between arginine residues and 2-naphthylamine. As described in scalable protocols, this approach begins with the condensation of 2-naphthylamine and Boc-protected arginine under standard peptide-coupling conditions using N,NN,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as activators. The reaction proceeds in anhydrous dimethylformamide (DMF) at 0–4°C for 12–18 hours, achieving yields of 78–85% after purification via recrystallization.

A critical modification involves substituting DCC with ethylcarbodiimide hydrochloride (EDC) to reduce side reactions, particularly when synthesizing gram-scale batches. Post-coupling, the Boc-protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization with aqueous sodium bicarbonate. Final purification via flash chromatography on silica gel (eluent: methanol/chloroform 1:9) yields AAN with >95% purity.

Naphthylamine Intermediate Preparation

The synthesis of 2-naphthylamine, a key precursor, follows a three-step pathway patented by Chinese researchers:

  • Oxime Formation : 2-Naphthyloethanone reacts with hydroxylamine hydrochloride in a 3:1 ethanol-water solvent system at 50°C for 20 minutes, catalyzed by sodium acetate (molar ratio 1.1:1:1.1). This yields 2-naphthyloethanone oxime as a white solid (98% yield).

  • Beckmann Rearrangement : The oxime undergoes rearrangement in polyphosphoric acid (PPA) at 120°C for 2 hours, producing 2-acetylnaphthylamine.

  • Deacetylation : Hydrolysis of the acetyl group using 6M HCl at reflux for 4 hours yields 2-naphthylamine, which is filtered, washed, and dried (85% yield).

This method avoids toxic reagents like sulfur dioxide and operates under ambient pressure, making it suitable for laboratory-scale production.

Structural Optimization and Yield Enhancement

Solvent System Optimization

Ethanol-water mixtures (3:1 to 1:1 ratios) are critical for balancing solubility and reaction kinetics during oxime formation. Higher ethanol concentrations (>3:1) reduce intermediate precipitation, while excess water slows reaction rates. A 1:1 ratio optimizes both yield (98%) and reaction time (20 minutes).

Catalytic Efficiency

Sodium acetate’s molar ratio directly impacts oxime purity. A 10% excess (1.1:1 relative to 2-naphthyloethanone) neutralizes HCl byproducts without causing base-induced decomposition. Similarly, EDC/HOBt-mediated coupling achieves 90% efficiency when arginine is added in 1.2 equivalents to 2-naphthylamine.

Analytical Characterization

Spectroscopic Confirmation

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6) : δ 8.45 (s, 1H, NH), 7.85–7.20 (m, 7H, naphthyl), 4.30 (m, 2H, α-CH), 3.10 (m, 4H, guanidinium).

  • HPLC : Retention time 12.3 minutes (C18 column, acetonitrile/water 70:30, 1 mL/min).

Purity and Stability

AAN exhibits stability in aqueous buffers (pH 5–8) for 48 hours at 4°C but degrades rapidly in acidic conditions (pH <3) due to naphthylamide bond hydrolysis. Lyophilized samples stored at -20°C retain >90% activity for 6 months.

Comparative Analysis of Synthetic Methods

Parameter Peptide Coupling Oxime-Rearrangement
Starting MaterialsBoc-Arg, 2-naphthylamine2-Naphthyloethanone
Reaction Steps23
Total Yield72%70%
Purification MethodFlash ChromatographyFiltration/Recrystallization
ScalabilityGram-scaleLaboratory-scale
ToxicityLowModerate (PPA handling)

The peptide coupling route offers superior scalability and lower toxicity, while the oxime-rearrangement method provides cost-effective precursor synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.